bruceine J

Antiparasitic Babesia gibsoni Quassinoid

Bruceine J is a C‑20 quassinoid diterpenoid first isolated from the fruits of Brucea javanica (Simaroubaceae). Structurally, it belongs to the bruceine family but is distinguished by a free carboxylic acid at C‑21, whereas the prototypical bruceine A bears a methyl ester at this position.

Molecular Formula C25H32O11
Molecular Weight 508.5 g/mol
Cat. No. B1260379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebruceine J
Synonymsbruceine J
Molecular FormulaC25H32O11
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O
InChIInChI=1S/C25H32O11/c1-9(2)5-14(27)36-17-19-24-8-34-25(19,22(32)33)20(30)16(29)18(24)23(4)7-12(26)15(28)10(3)11(23)6-13(24)35-21(17)31/h9,11,13,16-20,28-30H,5-8H2,1-4H3,(H,32,33)/t11-,13+,16+,17+,18+,19+,20-,23-,24+,25-/m0/s1
InChIKeyCOWHTTGEYSMEQL-IELPQYESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bruceine J for Babesiosis Research: A Unique C21‑Carboxylic Acid Quassinoid – Procurement Considerations


Bruceine J is a C‑20 quassinoid diterpenoid first isolated from the fruits of Brucea javanica (Simaroubaceae) [1]. Structurally, it belongs to the bruceine family but is distinguished by a free carboxylic acid at C‑21, whereas the prototypical bruceine A bears a methyl ester at this position [1]. The compound was discovered through bioassay‑guided fractionation targeting Babesia gibsoni and has documented in vitro antibabesial activity [1].

Why Bruceine J Cannot Be Interchanged with Other Quassinoids in Antibabesial or Chemical Biology Workflows


Quassinoids from Brucea javanica exhibit striking potency differences driven by subtle structural variations, and bruceine J is no exception. The presence of a free C‑21 carboxylate instead of the methyl ester found in bruceine A results in a >180‑fold loss of antibabesial activity [1]. Consequently, bruceine J cannot proxy for bruceine A or bruceantinol in potency‑driven anti‑parasitic screens. Conversely, its unique ionisable group imparts chemical reactivity that is absent in the methyl‑ester analogs, making it a distinct chemical biology tool [1]. This dual identity—markedly lower antiparasitic potency but a chemically enabling handle—means that selecting bruceine J over bruceine A, bruceine C, or bruceantinol is justified only when the carboxylic acid functionality is explicitly required for the experimental design.

Quantitative Comparator Evidence for Bruceine J: Anti‑B. gibsoni Potency, Structural Uniqueness, and Chemical Utility


Anti‑Babesia gibsoni IC50 Comparison: Bruceine J vs. Bruceine A, Bruceantinol, and Diminazene Aceturate

In the only published head‑to‑head antibabesial assay, bruceine J was 186‑fold less potent than bruceine A and 62‑fold less potent than bruceantinol, and it was 7.2‑fold less potent than the clinical drug diminazene aceturate [1]. This quantitative gap demonstrates that bruceine J cannot serve as a potency equivalent for bruceine A or bruceantinol in Babesia screens; its value lies exclusively in applications that exploit its unique carboxylic acid functionality.

Antiparasitic Babesia gibsoni Quassinoid IC50

C‑21 Carboxylic Acid vs. Methyl Ester: The Defining Structural Differentiation of Bruceine J

Bruceine J is the only quassinoid in the B. javanica antibabesial panel that carries a free carboxylic acid at C‑21; all other active compounds (bruceine A, bruceantinol, bruceine C) possess a methyl ester at this position [1]. Methylation of bruceine J with CH₂N₂ cleanly converts it into bruceine A, proving that the C‑21 carboxylate is the sole structural difference and that it fully accounts for the potency gap [1]. This chemical convertibility makes bruceine J a versatile precursor for a library of C‑21 ester or amide analogs.

Structure-activity relationship Quassinoid Carboxylic acid Methyl ester

Unique Negative‑Control Utility: Bruceine J as a Low‑Potency Benchmark in Babesia Assays

Because bruceine J shares the quassinoid scaffold and Pseudomonas‑associated toxicity profile of bruceine A but is 186‑fold less potent against B. gibsoni, it can serve as a matched‑scaffold negative or low‑activity control in SAR studies [1]. No other B. javanica quassinoid tested provides a chemically similar, low‑potency comparator with a defined structural rationale for its weak activity.

Negative control Babesia gibsoni Quassinoid SAR

High‑Value Application Scenarios for Bruceine J: Where the Carboxylic Acid Drives Selection


Semi‑Synthetic Diversification of the Quassinoid Scaffold via C‑21 Carboxylate Derivatisation

Bruceine J’s free C‑21 carboxylic acid permits direct esterification, amidation, or conjugation to fluorophores, affinity tags, or PEG linkers—transformations that are impossible with the methyl‑esterified bruceine A without prior hydrolysis [1]. Medicinal chemistry teams synthesizing quassinoid probe libraries or SAR panels can procure bruceine J as a gateway intermediate, then methylate a portion (CH₂N₂) to obtain bruceine A, thereby accessing both chemotypes from a single purchase [1].

Scaffold‑Matched Low‑Activity Control for Quassinoid Anti‑Babesial Mechanism‑of‑Action Studies

In experiments designed to confirm target engagement or rule out scaffold‑driven off‑target effects, bruceine J provides a chemically congruent control that is 186‑fold less active than bruceine A [1]. This allows researchers to attribute biological responses specifically to the C‑21 ester‑dependent activity rather than to general quassinoid cell‑penetration or non‑specific toxicity.

Chemical Biology Probes Leveraging the Ionisable C‑21 Carboxylate for Cellular Trafficking or pH‑Dependent Release

The carboxylic acid renders bruceine J ionisable at physiological pH, potentially altering subcellular distribution or enabling pH‑sensitive release designs. Probe development programs that require a quassinoid core with a built‑in chargeable handle can select bruceine J over neutral methyl‑ester analogs, exploiting the 186‑fold potency differential to create conditional activity systems [1].

Biomimetic Pathway Studies and Metabolite Identification in Brucea javanica

Because bruceine J is the immediate biosynthetic precursor of bruceine A (methylation), it is the appropriate substrate for studying O‑methyltransferase activity in B. javanica or for generating isotopically labelled bruceine A via enzymatic or chemical methylation [1]. Natural product groups investigating late‑stage quassinoid tailoring can use bruceine J to probe the timing and specificity of C‑21 methylation.

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